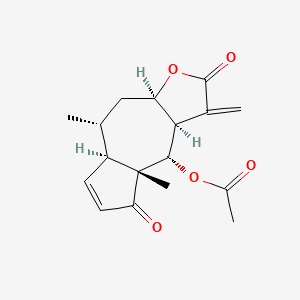

Helenalin acetate

Description

Properties

CAS No. |

10180-86-6 |

|---|---|

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12-,14-,15+,17+/m1/s1 |

InChI Key |

DCNRYQODUSSOKC-HKHYKUHTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 |

Appearance |

Solid powder |

Other CAS No. |

10180-86-6 |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Helenalin Acetate |

Origin of Product |

United States |

Foundational & Exploratory

Helenalin Acetate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helenalin acetate, a sesquiterpenoid lactone primarily isolated from Arnica montana, has garnered significant attention for its potent anti-inflammatory and antineoplastic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound. It details the compound's primary molecular targets, delineates the signaling pathways it modulates, and presents quantitative data from key experimental findings. Furthermore, this document offers detailed protocols for the fundamental assays used to elucidate its mechanism of action and visualizes complex biological processes through signaling pathway and workflow diagrams.

Introduction

This compound's therapeutic potential stems from its ability to selectively interact with and modulate the function of key proteins involved in cellular signaling pathways critical for inflammation and cancer progression. This guide will focus on three primary mechanisms of action: the inhibition of the transcription factors C/EBPβ and NF-κB, the inhibition of telomerase activity, and the induction of apoptosis through the generation of reactive oxygen species (ROS).

Inhibition of Transcription Factors

CCAAT/Enhancer-Binding Protein β (C/EBPβ)

This compound is a potent inhibitor of the transcription factor CCAAT/Enhancer-Binding Protein β (C/EBPβ).[1][2] It demonstrates significantly greater potency for inhibiting C/EBPβ compared to NF-κB.[1] The mechanism of inhibition involves the disruption of the interaction between C/EBPβ and its co-activator p300.[1][2]

Specifically, this compound binds to the N-terminal region of the full-length (LAP*) isoform of C/EBPβ, but not the shorter (LAP) isoform.[1][2] This binding sterically hinders the recruitment of the Taz2 domain of p300 to the N-terminal domain of C/EBPβ, a crucial step for its transcriptional activity.[1] Interestingly, the inhibition of C/EBPβ by this compound does not appear to involve the irreversible covalent modification of cysteine residues, a mechanism observed in its interaction with NF-κB.[1][2]

Nuclear Factor-κB (NF-κB)

This compound is a well-documented inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][3] The primary mechanism of inhibition is the direct covalent modification of the p65 subunit of NF-κB.[1][3][4] this compound contains two reactive α,β-unsaturated carbonyl groups that act as Michael acceptors, allowing for the alkylation of nucleophilic residues on target proteins.[1] Specifically, it has been shown to covalently bind to the sulfhydryl group of cysteine residue 38 (Cys38) within the DNA-binding domain of the p65 subunit.[1][3][4] This modification sterically prevents the p50/p65 heterodimer from binding to its cognate DNA sequences, thereby inhibiting the transcription of NF-κB target genes.[4]

Inhibition of Telomerase

This compound has been demonstrated to be a potent and selective inhibitor of human telomerase, the enzyme responsible for maintaining telomere length and implicated in cellular immortalization and cancer.[5] The inhibitory action is direct and occurs in a concentration and time-dependent manner.[5] The proposed mechanism involves the alkylation of cysteine residues within the telomerase catalytic subunit, hTERT.[6] Specifically, computational simulations suggest that Helenalin can form a covalent bond with Cys445 of telomerase.[7] This modification is thought to interfere with the enzyme's ability to recognize and extend telomeric DNA, ultimately leading to the inhibition of its activity.[7] Furthermore, studies have shown that Helenalin can also suppress the expression of the hTERT gene, further contributing to the reduction of telomerase activity in cancer cells.[6][8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[9][10][11] A primary mechanism underlying this pro-apoptotic effect is the generation of reactive oxygen species (ROS).[9][11] The accumulation of intracellular ROS triggers oxidative stress, leading to the activation of the mitochondrial pathway of apoptosis.[11][12] This is characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases.[11] Additionally, Helenalin has been shown to target and inhibit thioredoxin reductase-1 (TrxR1), an enzyme involved in redox balance.[9][13][14] Inhibition of TrxR1 further contributes to the accumulation of ROS, amplifying the apoptotic signal.[9][13][14]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of Helenalin and this compound.

Table 1: IC50 Values for NF-κB Inhibition and Cell Viability/Proliferation

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | - | NF-κB Inhibition (TNFα-dependent) | 4-5 | [1] |

| Helenalin | T47D (Breast Cancer) | MTT Assay (24h) | 4.69 | [6] |

| Helenalin | T47D (Breast Cancer) | MTT Assay (48h) | 3.67 | [6] |

| Helenalin | T47D (Breast Cancer) | MTT Assay (72h) | 2.23 | [6] |

| Helenalin | RD (Rhabdomyosarcoma) | MTT Assay (24h) | 5.26 | [10] |

| Helenalin | RD (Rhabdomyosarcoma) | MTT Assay (72h) | 3.47 | [10] |

| Helenalin | DU145 (Prostate Cancer) | CCK-8 Assay | 8 | [9] |

| Helenalin | PC-3 (Prostate Cancer) | CCK-8 Assay | 4 | [9] |

Table 2: Apoptotic Effects of Helenalin

| Cell Line | Treatment | Effect | Reference |

| RD (Rhabdomyosarcoma) | 5 µM Helenalin (24h) | 29.9 ± 0.5% late apoptotic cells | [10] |

| RH30 (Rhabdomyosarcoma) | 5 µM Helenalin (24h) | 58.1 ± 0.2% late apoptotic cells | [10] |

Experimental Protocols

C/EBPβ Inhibition Assay (Luciferase Reporter Assay)

This protocol is adapted from methodologies used to assess the inhibition of C/EBPβ transcriptional activity.[1][15][16][17][18]

-

Cell Culture and Transfection:

-

Seed target cells (e.g., HEK293T) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with the following plasmids using a suitable transfection reagent:

-

A C/EBPβ expression vector.

-

A luciferase reporter plasmid containing C/EBPβ binding sites upstream of the luciferase gene.

-

A Renilla luciferase control vector for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

-

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is a general guideline for performing EMSA to assess the DNA binding activity of NF-κB.[19][20][21][22]

-

Nuclear Extract Preparation:

-

Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound for the desired time.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol.

-

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site.

-

Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, infrared dye).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

-

For supershift assays, add an antibody specific to the p65 subunit of NF-κB to the reaction mixture.

-

-

Electrophoresis:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

-

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

This protocol outlines the key steps of the TRAP assay for measuring telomerase activity.[23][24][25][26][27]

-

Cell Lysis:

-

Harvest cells and prepare cell extracts using a CHAPS lysis buffer.

-

-

Telomerase Extension:

-

Incubate the cell extract with a substrate oligonucleotide (TS primer) and dNTPs. Telomerase present in the extract will add telomeric repeats to the 3' end of the TS primer.

-

-

PCR Amplification:

-

Amplify the telomerase extension products by PCR using the TS primer and a reverse primer. An internal control is often included for normalization.

-

-

Product Detection:

-

Resolve the PCR products on a polyacrylamide gel and visualize them by staining with a fluorescent dye (e.g., SYBR Green) or by using a labeled primer. The presence of a characteristic ladder of bands indicates telomerase activity.

-

-

Quantification:

-

Quantify the intensity of the telomerase ladder relative to the internal control to determine the level of telomerase activity.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes a common method for quantifying apoptosis using flow cytometry.[11][12][15][16][22][28][29][30][31]

-

Cell Treatment:

-

Treat cells with various concentrations of this compound or a vehicle control for the desired duration.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.

-

Annexin V-FITC negative and PI negative cells are viable.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Signaling Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the described mechanisms.

References

- 1. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent inhibition of human telomerase by helenalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BioKB - Relationship - helenalin - activates - apoptotic process [biokb.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. [PDF] Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. med.emory.edu [med.emory.edu]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 19. licorbio.com [licorbio.com]

- 20. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]

- 27. telomer.com.tr [telomer.com.tr]

- 28. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 29. bosterbio.com [bosterbio.com]

- 30. static.igem.org [static.igem.org]

- 31. researchgate.net [researchgate.net]

Helenalin Acetate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helenalin acetate, a sesquiterpenoide lactona, tem demonstrado uma gama de atividades biológicas e efeitos farmacológicos promissores, posicionando-o como uma molécula de interesse significativo para o desenvolvimento de medicamentos. Este guia técnico aprofundado fornece uma visão abrangente dos principais atributos do acetato de helenalina, com foco em seus mecanismos de ação anti-inflamatórios e anticancerígenos. São apresentados dados quantitativos, protocolos experimentais detalhados e visualizações de vias de sinalização para facilitar uma compreensão completa de seu potencial terapêutico.

Introduction

This compound is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Arnica genus, such as Arnica montana.[1][2] Structurally, it is characterized by the presence of two reactive α,β-unsaturated carbonyl groups, which are crucial for its biological activity.[3] These electrophilic centers allow this compound to form covalent bonds with nucleophilic residues, particularly cysteine, in target proteins, thereby modulating their function.[3][4] This technical guide will delve into the multifaceted biological activities of this compound, with a primary focus on its well-documented anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are predominantly attributed to its potent and selective inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6][7] NF-κB is a key regulator of the immune response and inflammation.[7]

Mechanism of Action: NF-κB Inhibition

This compound exerts its inhibitory effect on NF-κB through the direct alkylation of the p65 subunit.[5][8] Specifically, it targets the sulfhydryl group of cysteine-38 within the DNA-binding domain of p65.[3][9] This covalent modification prevents the NF-κB heterodimer from binding to its cognate DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes.[5][8] It is noteworthy that this compound does not prevent the degradation of the inhibitory subunit IκB or the nuclear translocation of NF-κB, but rather acts directly on the p65 subunit in the nucleus.[8]

Quantitative Data: Inhibition of NF-κB

| Compound | Cell Line | Assay | EC50 | Reference |

| This compound | QT6 fibroblasts | NF-κB Luciferase Reporter | ~4-5 µM | [3] |

| Helenalin | QT6 fibroblasts | NF-κB Luciferase Reporter | ~4-5 µM | [3] |

Anti-cancer Activity

This compound exhibits significant anti-cancer properties through various mechanisms, including the inhibition of key transcription factors, induction of apoptosis, and cell cycle arrest.[10][11]

Mechanism of Action: C/EBPβ Inhibition

Recent studies have identified this compound as a potent inhibitor of the transcription factor CCAAT box/enhancer-binding protein β (C/EBPβ).[3][10] C/EBPβ has pro-oncogenic functions in several types of cancer.[10] this compound is a more potent inhibitor of C/EBPβ than of NF-κB.[10] The inhibitory mechanism involves the direct binding of this compound to the N-terminal part of the full-length C/EBPβ isoform (LAP), which disrupts its interaction with the co-activator p300.[3][10] This inhibition is selective for the LAP isoform and does not significantly affect the shorter LAP isoform or C/EBPα.[3]

Induction of Apoptosis

Helenalin and its acetate have been shown to induce apoptosis in various cancer cell lines.[11][12][13] The apoptotic process is often mediated by the generation of reactive oxygen species (ROS).[12][14] Key events in helenalin-induced apoptosis include:

-

Decreased Mitochondrial Membrane Potential (MMP): Helenalin treatment leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11][12]

-

Caspase Activation: The compound triggers the cleavage and activation of caspases, including caspase-3 and caspase-9.[11]

-

Downregulation of Pro-survival Pathways: Helenalin has been observed to downregulate the PI3K/AKT/m-TOR signaling pathway, which is crucial for cell survival and proliferation.[11][12]

Cell Cycle Arrest

Helenalin has been reported to induce cell cycle arrest, primarily at the G1/S or G2/M phase, in a dose-dependent manner in various cancer cell lines.[15][16] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Inhibition of Telomerase

Helenalin and its acetate have been shown to inhibit human telomerase, an enzyme that is overexpressed in the majority of cancer cells and plays a critical role in their immortalization.[4][17][18] The mechanism of inhibition is believed to involve the alkylation of a cysteine residue in the telomerase reverse transcriptase (hTERT) subunit.[18] Studies have demonstrated that helenalin significantly reduces the mRNA expression of the hTERT gene.[17]

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Assay | IC50 | Time (h) | Reference |

| Helenalin | RD (rhabdomyosarcoma) | MTT | 5.26 µM | 24 | [11] |

| Helenalin | RD (rhabdomyosarcoma) | MTT | 3.47 µM | 72 | [11] |

| Helenalin | RH30 (rhabdomyosarcoma) | MTT | 4.08 µM | 24 | [11] |

| Helenalin | RH30 (rhabdomyosarcoma) | MTT | 4.55 µM | 72 | [11] |

| Helenalin | T47D (breast cancer) | MTT | 4.69 µM | 24 | [17] |

| Helenalin | T47D (breast cancer) | MTT | 3.67 µM | 48 | [17] |

| Helenalin | T47D (breast cancer) | MTT | 2.23 µM | 72 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000 cells per well and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, and 72 hours).[17]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][19]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Western Blot for NF-κB p65 Nuclear Translocation

Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time.

-

Nuclear and Cytoplasmic Extraction: Separate the nuclear and cytoplasmic fractions using a nuclear extraction kit or a protocol involving differential centrifugation with hypotonic and hypertonic buffers.[3][18]

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the intensity of the p65 band in the nuclear and cytoplasmic fractions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][14]

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][17]

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[13]

-

Staining:

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.[17]

Luciferase Reporter Gene Assay for C/EBPβ Activity

Objective: To measure the effect of this compound on the transcriptional activity of C/EBPβ.

Procedure:

-

Cell Transfection: Co-transfect cells (e.g., QT6 fibroblasts) with a C/EBPβ-dependent luciferase reporter plasmid, a C/EBPβ expression vector, and a control plasmid (e.g., expressing β-galactosidase for normalization).[3]

-

Treatment: Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 12 hours).[3]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

Conclusion

This compound is a promising natural compound with potent anti-inflammatory and anti-cancer activities. Its mechanisms of action are multifaceted, primarily involving the covalent inhibition of key transcription factors such as NF-κB and C/EBPβ. Furthermore, it induces apoptosis and cell cycle arrest in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future research should focus on in vivo efficacy, safety profiling, and the development of drug delivery systems to optimize its therapeutic index.

References

- 1. researchhub.com [researchhub.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 4. Nuclear and cytoplasmic protein extraction and NF-κB (p65) translocation [bio-protocol.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. bosterbio.com [bosterbio.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 18. novusbio.com [novusbio.com]

- 19. cyrusbio.com.tw [cyrusbio.com.tw]

Helenalin Acetate from Arnica montana: A Technical Guide to Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Helenalin acetate, a sesquiterpenoid lactone, is a prominent bioactive compound found in Arnica montana L., a perennial herb belonging to the Asteraceae family. This compound, along with other helenalin derivatives, is largely responsible for the plant's traditional use in topical preparations for treating bruises, sprains, and rheumatic complaints. For drug development professionals and researchers, this compound presents a molecule of significant interest due to its potent anti-inflammatory and potential anti-neoplastic properties. This technical guide provides a comprehensive overview of the natural sources of this compound within Arnica montana, detailed methodologies for its isolation, and a summary of its known signaling pathway interactions.

Natural Sources and Distribution of this compound in Arnica montana

This compound is primarily biosynthesized and stored in the glandular trichomes of Arnica montana. The concentration of this and other sesquiterpenoid lactones (STLs) can vary significantly depending on the plant organ, developmental stage, and geographical origin of the plant material.

The flower heads of Arnica montana are the principal source of this compound and its derivatives. The content of total helenalin esters can range from 5.2 to 10.3 mg/g of dry weight in certain chemotypes. Studies have shown that the disk florets generally contain a higher concentration of STLs compared to the ray florets. The concentration of these compounds also tends to increase as the flower matures, with the highest levels often found in withered flowers. While the flower heads are the richest source, lower concentrations of this compound have also been detected in the leaves of in vitro propagated plantlets, with a reported content of 0.073% of dry weight. The roots of the plant, however, are generally devoid of these sesquiterpenoid lactones.

It is important to note the existence of different chemotypes of Arnica montana. For instance, populations from Central and Eastern Europe are often rich in helenalin esters, whereas those from the Iberian Peninsula may predominantly contain 11α,13-dihydrohelenalin derivatives. This variability underscores the importance of careful sourcing and characterization of plant material for consistent yields of this compound.

Quantitative Data on Sesquiterpenoid Lactone Content in Arnica montana

For ease of comparison, the following table summarizes the quantitative data on the content of helenalin and related sesquiterpenoid lactones in Arnica montana as reported in various studies.

| Plant Material | Analyte | Concentration (mg/g dry weight) | Reference |

| Flower Heads (Spanish chemotype) | Total Helenalins | 5.2 - 10.3 | |

| Flower Heads (Spanish chemotype) | Total Dihydrohelenalins | 10.9 - 18.2 | |

| Disk Florets | Total Sesquiterpenoid Lactones | 8.72 | |

| Ray Florets | Total Sesquiterpenoid Lactones | 7.12 | |

| Flower Receptacles | Total Sesquiterpenoid Lactones | 3.54 | |

| Stems | Total Sesquiterpenoid Lactones | 0.28 | |

| Leaves (in vitro propagated) | This compound | 0.73 |

Isolation of this compound from Arnica montana

The isolation of this compound from Arnica montana flower heads typically involves an initial extraction step followed by chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high purity and yield.

Experimental Protocols

1. Extraction

A common method for the extraction of sesquiterpenoid lactones from dried and powdered Arnica montana flower heads is Soxhlet extraction using a solvent of medium polarity. Dichloromethane is frequently employed for this purpose.

-

Materials:

-

Dried and powdered Arnica montana flower heads

-

Dichloromethane (CH₂Cl₂)

-

Soxhlet apparatus

-

Rotary evaporator

-

-

Protocol:

-

Place a known quantity of dried and powdered Arnica montana flower heads into a thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with dichloromethane to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent.

-

Allow the extraction to proceed for a sufficient duration, typically several hours, to ensure complete extraction of the sesquiterpenoid lactones.

-

After extraction, concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Chromatographic Purification

The crude extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate this compound. Flash chromatography on silica gel is a widely used method for this purification step.

-

Materials:

-

Crude Arnica montana extract

-

Silica gel for flash chromatography

-

Chromatography column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Collection tubes

-

-

Protocol:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., n-hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin the elution process with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation of compounds by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound).

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

-

3. Purity Analysis

The purity of the isolated this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from Arnica montana.

Signaling Pathway Interactions of this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. Its electrophilic nature allows it to form covalent adducts with nucleophilic residues, such as the thiol groups of cysteine residues in proteins.

Inhibition of NF-κB Signaling

One of the most well-characterized mechanisms of action for helenalin and its acetate ester is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes. This compound has been shown to directly interact with the p65 subunit of NF-κB, specifically targeting Cys38, thereby preventing its DNA binding activity.

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of C/EBPβ Signaling

More recent research has identified this compound as a potent and selective inhibitor of the CCAAT/enhancer-binding protein β (C/EBPβ), a transcription factor implicated in cell proliferation and differentiation. This compound has been shown to disrupt the interaction between C/EBPβ and its co-activator p300, thereby inhibiting its transcriptional activity. This mechanism may contribute to the observed anti-proliferative effects of this compound in certain cancer cell lines.

Helenalin Acetate as an Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the human immune response and a critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Its aberrant activation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Helenalin acetate, a naturally occurring sesquiterpene lactone, has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth examination of the molecular mechanism by which this compound exerts its inhibitory effects, presents quantitative data on its potency, details relevant experimental protocols for its study, and visualizes the core biological and experimental processes.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a tightly regulated signaling cascade that responds to a variety of pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). In an unstimulated state, the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of κB).

Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization sequence (NLS) on the p65 subunit, allowing the active p65/p50 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes.

The Role of Helenalin Acetate in C/EBPβ Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibition of CCAAT/enhancer-binding protein beta (C/EBPβ) by the natural sesquiterpenoid lactone, helenalin acetate. C/EBPβ is a transcription factor implicated in various cellular processes, including proliferation, differentiation, and inflammation, and has emerged as a potential therapeutic target in oncology.[1][2] This document details the isoform-specific inhibitory action of this compound, its direct binding to the N-terminal domain of C/EBPβ, and the subsequent disruption of its interaction with the co-activator p300.[1][2] Quantitative binding affinities and inhibitory concentrations are presented, alongside detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the subject matter.

Introduction to C/EBPβ and this compound

CCAAT/enhancer-binding protein beta (C/EBPβ) is a member of the basic leucine zipper (bZIP) class of transcription factors.[1] It plays a crucial role in the regulation of genes involved in various physiological and pathological processes, including immune responses, cell proliferation, differentiation, and metabolism.[3][4][5] C/EBPβ is expressed as multiple isoforms due to the use of alternative translation initiation sites, with the most prominent being LAP* (Liver-enriched activating protein*) and LAP (Liver-enriched activating protein).[1][2] The pro-oncogenic functions of C/EBPβ in certain cancers have made it an attractive target for the development of small-molecule inhibitors.[1][2][6][7]

This compound is a natural sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties.[1][8] While its inhibitory effects on the transcription factor NF-κB have been well-documented, recent studies have identified it as a potent and selective inhibitor of C/EBPβ.[1][2][9] This guide focuses on the specific molecular interactions between this compound and C/EBPβ.

Mechanism of C/EBPβ Inhibition by this compound

This compound exhibits a unique mechanism of action against C/EBPβ, characterized by direct binding and disruption of protein-protein interactions, rather than covalent modification which is its mechanism for NF-κB inhibition.[1][2]

Isoform-Specific Inhibition

A key feature of this compound's activity is its selective inhibition of the full-length C/EBPβ isoform, LAP, while having no significant effect on the shorter LAP isoform.[1][2] The LAP isoform lacks the initial 21 amino acids present in the N-terminus of LAP.[1] This selectivity strongly suggests that the N-terminal region of C/EBPβ is the primary target of this compound.[1]

Direct Binding to the N-Terminal Domain

Experimental evidence from microscale thermophoresis (MST) has confirmed that this compound directly binds to the N-terminal domain of the LAP* isoform of C/EBPβ.[1] This binding is non-covalent, a notable distinction from its interaction with the p65 subunit of NF-κB, where it forms covalent adducts with cysteine residues.[1][10] Although the N-terminal domain of C/EBPβ contains cysteine residues (Cys-11 and Cys-33), mutations of these residues do not abolish the inhibitory effect of this compound, further supporting a non-covalent binding mechanism.[1]

Disruption of the C/EBPβ-p300 Interaction

The N-terminal domain of C/EBPβ serves as a docking site for various co-activators, including the histone acetyltransferase p300.[1][2] The interaction between C/EBPβ and p300 is crucial for its transcriptional activity. This compound, by binding to this N-terminal region, sterically hinders the recruitment of p300 to C/EBPβ.[1][2] This disruption of the C/EBPβ-p300 complex is the ultimate cause of the observed inhibition of C/EBPβ-mediated gene transcription.[1][2]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Binding Affinity of this compound to C/EBPβ Isoforms | |

| C/EBPβ Isoform | Dissociation Constant (Kd) |

| LAP* (Wild-Type) | 7.9 ± 1.6 μM |

| LAP | No Binding Detected |

| Data obtained from microscale thermophoresis (MST) experiments. |

| Inhibitory Activity of this compound | |

| Target | EC50 Concentration |

| C/EBPβ | ~0.4 μM |

| NF-κB | 4 - 5 μM |

| EC50 values were estimated from reporter gene assays. |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

C/EBPβ Signaling Pathway and Inhibition by this compound

Caption: C/EBPβ signaling and its inhibition by this compound.

Experimental Workflow for Microscale Thermophoresis (MST)

Caption: Workflow for determining binding affinity using MST.

Luciferase Reporter Assay Workflow

Caption: Workflow for assessing C/EBPβ inhibition via luciferase assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Microscale Thermophoresis (MST)

Objective: To quantitatively measure the binding affinity between this compound and C/EBPβ isoforms.

Materials:

-

Purified GFP-tagged C/EBPβ (LAP* and LAP isoforms)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Protocol:

-

Protein Preparation: Prepare a stock solution of GFP-tagged C/EBPβ at a concentration that gives a fluorescent signal in the optimal range for the MST instrument.

-

Ligand Preparation: Prepare a series of 16 1:1 serial dilutions of this compound in the assay buffer, starting from a high concentration (e.g., 50 μM).

-

Sample Preparation: Mix a constant concentration of the GFP-tagged C/EBPβ with each of the this compound dilutions. Also, prepare a control sample with C/EBPβ and buffer only.

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement: Place the capillaries into the MST instrument and initiate the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the movement of the fluorescently labeled protein.

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a binding curve.[1]

Luciferase Reporter Assay

Objective: To determine the inhibitory effect of this compound on C/EBPβ transcriptional activity in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for human C/EBPβ

-

Luciferase reporter plasmid with a C/EBPβ-responsive promoter

-

Transfection reagent

-

This compound

-

Luciferase assay system (lysis buffer, luciferase substrate)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the C/EBPβ expression vector and the C/EBPβ-responsive luciferase reporter plasmid using a suitable transfection reagent. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.[11]

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis: After a 16-24 hour incubation period, wash the cells with PBS and lyse them using the provided lysis buffer.[11][12]

-

Luminescence Measurement: Transfer the cell lysates to a luminometer plate. Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.[12][13][14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[1]

Western Blotting

Objective: To confirm the expression of C/EBPβ isoforms in transfected cells.

Materials:

-

Transfected cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against C/EBPβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against C/EBPβ overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound represents a significant tool for studying the biological functions of C/EBPβ and serves as a lead compound for the development of novel therapeutics. Its unique, isoform-specific, non-covalent inhibitory mechanism, which involves the disruption of the C/EBPβ-p300 interaction, distinguishes it from other known transcription factor inhibitors. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in targeting C/EBPβ-driven pathologies.

References

- 1. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Wnt/β-catenin signaling by CCAAT/enhancer binding protein β during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. C/EBPβ regulates the JAK/STAT signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luciferase Assay System Protocol [promega.com]

- 14. docs.aatbio.com [docs.aatbio.com]

A Comprehensive Technical Guide on the Anti-cancer and Cytotoxic Effects of Helenalin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-cancer and cytotoxic properties of Helenalin acetate, a sesquiterpene lactone derived from plants of the Arnica and Helenium genera. The document consolidates current research on its mechanisms of action, summarizes its efficacy across various cancer cell lines, details common experimental protocols, and visualizes key cellular pathways affected by this compound.

Introduction

This compound is a natural compound recognized for its potent anti-inflammatory and anti-cancer activities.[1] As a sesquiterpene lactone, its biological effects are largely attributed to its chemical structure, which includes two reactive α,β-unsaturated carbonyl groups. These groups can interact with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, leading to covalent modifications that disrupt protein function.[2] This reactivity is central to its ability to modulate critical cellular pathways involved in cancer progression.

Primary Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inhibiting key transcription factors, inducing oxidative stress, and promoting programmed cell death.

Inhibition of Transcription Factors

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): this compound is a well-documented inhibitor of the NF-κB signaling pathway, a crucial mediator of immune and inflammatory responses that is often aberrantly activated in cancer cells to promote survival and proliferation.[3][4] The compound directly targets the p65 (RelA) subunit of NF-κB by alkylating its Cys38 residue.[5][6][7] This covalent modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.[4][6]

C/EBPβ (CCAAT/enhancer-binding protein β): Research has shown that this compound is a more potent inhibitor of C/EBPβ than of NF-κB.[2][8] It inhibits C/EBPβ by binding to its N-terminal region, which disrupts the protein's interaction with the co-activator p300.[1] This action is selective for the full-length LAP* isoform of C/EBPβ, making this compound a valuable tool for studying the specific functions of C/EBPβ isoforms in cancer biology.[8]

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[9][10] Its pro-apoptotic activity is linked to several mechanisms:

-

Reactive Oxygen Species (ROS) Generation: The compound triggers the production of ROS, leading to oxidative stress, which is a key driver of apoptosis.[9][11]

-

Mitochondrial Pathway: It can decrease the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[9][10]

-

Caspase Activation: this compound treatment leads to the cleavage and activation of caspases, such as Caspase 3 and 9, which are executive enzymes in the apoptotic cascade.[9]

-

Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, often at the G0/G1 or sub-G1 phase, preventing cancer cells from proliferating.[11][12]

Inhibition of Telomerase

Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a critical role in maintaining telomere length, thus enabling unlimited cell division.[5] this compound has been shown to inhibit human telomerase activity, contributing to its anti-cancer effects.[13] This inhibition is thought to occur through the alkylation of cysteine residues within the telomerase enzyme complex.[5]

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound involves the modulation of several critical signaling pathways.

NF-κB Signaling Pathway

This compound directly inhibits the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activity. This leads to the downregulation of anti-apoptotic proteins and other factors that promote tumor growth.[3][14]

ROS-Mediated Apoptosis Pathway

This compound treatment increases intracellular ROS levels. This oxidative stress can damage cellular components and activate apoptotic signaling cascades, including the modulation of Bcl-2 family proteins and the activation of caspases.[11]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of helenalin and its acetate form has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| T47D | Breast Cancer | Helenalin | 24 | 4.69 | [5] |

| Helenalin | 48 | 3.67 | [5] | ||

| Helenalin | 72 | 2.23 | [5] | ||

| RD | Rhabdomyosarcoma | Helenalin | 24 | 5.26 | [9] |

| Helenalin | 72 | 3.47 | [9] | ||

| RH30 | Rhabdomyosarcoma | Helenalin | 24 | 4.08 | [9] |

| Helenalin | 72 | 4.55 | [9] | ||

| HEp-2 | Laryngeal Carcinoma | This compound | - | 0.29 µg/mL | [1] |

| Various | - | Helenalin / this compound | - | ~4-5 (for NF-κB inhibition) | [2] |

Key Experimental Protocols

The investigation of this compound's anti-cancer effects relies on a suite of standard cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells with compromised membranes).

-

Incubation: Incubate the cells in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., p65, cleaved Caspase-3, Bcl-2, Bax), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

This compound is a promising natural compound with significant anti-cancer and cytotoxic properties. Its ability to act on multiple fronts—inhibiting critical pro-survival transcription factors like NF-κB and C/EBPβ, inducing ROS-mediated apoptosis, arresting the cell cycle, and inhibiting telomerase—makes it a compelling candidate for further investigation in cancer therapy. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential. Future studies should focus on its in vivo efficacy, safety profile, and potential for combination therapies to enhance its anti-neoplastic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BioKB - Relationship - helenalin - activates - apoptotic process [biokb.lcsb.uni.lu]

- 11. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Helenalin Acetate: A Technical Guide to its Impact on Gene Expression and Transcription Factor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helenalin acetate, a sesquiterpene lactone primarily isolated from Arnica montana, has garnered significant attention for its potent anti-inflammatory and antineoplastic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning these effects, with a specific focus on its influence on gene expression and the modulation of key transcription factors. This compound has been demonstrated to be a potent inhibitor of several critical signaling pathways, primarily through the direct inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and CCAAT/Enhancer-Binding Protein β (C/EBPβ). Emerging evidence also suggests a role in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the signaling pathways it targets.

Introduction

The search for novel therapeutic agents from natural sources has identified sesquiterpene lactones as a promising class of compounds with diverse biological activities. This compound, a derivative of helenalin, stands out due to its significant anti-inflammatory and anti-cancer effects[1][2]. These effects are largely attributed to its ability to interfere with cellular signaling cascades that control gene expression, particularly those governed by transcription factors that play pivotal roles in immunity and cell proliferation[1][3]. Understanding the precise molecular targets and mechanisms of this compound is crucial for its potential development as a therapeutic agent. This guide aims to provide a comprehensive technical overview of its effects on key transcription factors and downstream gene expression.

Effects on Key Transcription Factors

This compound exerts its biological effects by modulating the activity of several key transcription factors. The most well-documented of these are NF-κB and C/EBPβ.

Nuclear Factor-kappa B (NF-κB)

The NF-κB family of transcription factors are central regulators of the inflammatory response, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound is a potent inhibitor of the NF-κB signaling pathway[1]. Its mechanism of action is direct and involves the covalent modification of the p65 (RelA) subunit of NF-κB[1][4]. This modification, an alkylation of cysteine residue 38 (Cys38) within the DNA-binding domain of p65, sterically hinders the binding of NF-κB to its consensus DNA sequences, thereby preventing the transcription of its target genes[1].

CCAAT/Enhancer-Binding Protein β (C/EBPβ)

C/EBPβ is a basic leucine zipper transcription factor involved in the regulation of genes related to cellular differentiation, proliferation, and inflammation. It exists in different isoforms, with the full-length LAP* (Liver-enriched activating protein*) and a shorter LAP isoform being the major transcriptional activators.

This compound has been identified as a highly potent and selective inhibitor of the LAP* isoform of C/EBPβ[1][2]. Unlike its effect on NF-κB, the inhibition of C/EBPβ by this compound is not due to a covalent modification. Instead, this compound binds non-covalently to the N-terminal domain of the LAP* isoform, thereby disrupting its interaction with the co-activator p300[1][2]. This disruption prevents the recruitment of the transcriptional machinery and subsequent gene activation. Notably, this compound is a significantly more potent inhibitor of C/EBPβ than of NF-κB[1].

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 transcription factor is a critical mediator of cytokine and growth factor signaling, playing a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers.

While direct and extensive studies on this compound's effect on STAT3 are limited, research on a structurally related compound, 8-epi-helenalin, has demonstrated its ability to suppress tumorigenesis and metastasis by modulating the STAT3 signaling pathway[5]. This suggests that this compound may also impact STAT3 activity, although further investigation is required to elucidate the precise mechanism.

Activator Protein 1 (AP-1)

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Fos and Jun families. It is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While AP-1 is often co-regulated with NF-κB in response to various stimuli, there is currently limited direct evidence detailing the specific effects of this compound on the AP-1 signaling pathway. Further research is needed to fully understand the impact of this compound on this important transcription factor.

Impact on Gene Expression

By inhibiting key transcription factors, this compound significantly alters the expression of a wide array of downstream target genes.

Inflammatory Genes

Given its potent inhibition of NF-κB and C/EBPβ, both of which are critical for the expression of pro-inflammatory mediators, this compound effectively downregulates the expression of numerous inflammatory genes. Studies have shown that helenalin and its derivatives reduce the mRNA levels of cytokines and inducible nitric oxide synthase (iNOS) in various cell types[6].

Cancer-Related Genes

This compound's anti-cancer activity is linked to its ability to modulate the expression of genes involved in cell cycle regulation, apoptosis, and telomere maintenance. A notable target is the human telomerase reverse transcriptase (hTERT) gene, which is essential for telomerase activity and is overexpressed in the majority of cancer cells. Helenalin has been shown to significantly inhibit the expression of hTERT mRNA in breast cancer cell lines[7].

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Table 1: Inhibitory Concentrations of this compound on Transcription Factor Activity

| Transcription Factor | Assay Type | Cell Line/System | Inhibitory Concentration | Reference |

| NF-κB | Luciferase Reporter Assay | Hek293T cells | EC50: 4-5 µM | [1] |

| C/EBPβ | Luciferase Reporter Assay | QT6 fibroblasts | Strong inhibition at sub-micromolar concentrations | [1] |

| C/EBPβ-dependent differentiation | Adipocyte Differentiation Assay | 3T3-L1 cells | Significant inhibition at 0.1 µM, complete inhibition at 1 µM | [1] |

Table 2: Effect of Helenalin on hTERT Gene Expression and Cell Viability

| Cell Line | Treatment | Duration | Effect | Reference |

| T47D (Breast Cancer) | 1.0 and 5.0 µM Helenalin | 24, 48, 72 hours | Significant, time- and dose-dependent decrease in hTERT mRNA expression | [7] |

| T47D (Breast Cancer) | Helenalin | 24 hours | IC50: 4.69 µM | [7] |

| T47D (Breast Cancer) | Helenalin | 48 hours | IC50: 3.67 µM | [7] |

| T47D (Breast Cancer) | Helenalin | 72 hours | IC50: 2.23 µM | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Modulated by this compound

Caption: Signaling pathways affected by this compound.

General Experimental Workflow

Caption: General workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (Hek293T) cells are suitable for transfection-based assays like luciferase reporter assays. T47D human breast cancer cells can be used to study effects on cancer-related gene expression.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for Hek293T, RPMI-1640 for T47D) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific endpoint being measured (e.g., 12-72 hours).

Luciferase Reporter Assay for Transcription Factor Activity

-

Plasmids: Co-transfect cells (e.g., Hek293T) with a firefly luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., NF-κB or C/EBPβ binding sites upstream of the luciferase gene) and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Transfection: Use a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, treat the cells with this compound for the desired duration. For NF-κB activation, stimulate the cells with an appropriate agonist (e.g., TNF-α) during the last few hours of this compound treatment.

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as relative luciferase units (RLU) or fold change compared to the control.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Isolation: Following treatment with this compound, harvest the cells and isolate total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., hTERT, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in mRNA expression in this compound-treated cells compared to vehicle-treated controls.

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analysis of transcription factor translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-C/EBPβ, anti-phospho-STAT3, and a loading control like anti-β-actin or anti-GAPDH).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity

-

Nuclear Extract Preparation: Following treatment, prepare nuclear extracts from the cells.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (e.g., NF-κB or C/EBPβ) with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to the transcription factor subunit.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for ³²P). A "shift" in the mobility of the probe indicates protein binding.

Conclusion

This compound is a potent natural compound that modulates gene expression through the targeted inhibition of key transcription factors, most notably NF-κB and C/EBPβ. Its distinct mechanisms of action—covalent modification of NF-κB p65 and disruption of the C/EBPβ-p300 interaction—underscore its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design future studies aimed at fully elucidating its complex biological activities. Further investigation into its effects on other signaling pathways, such as those involving STAT3 and AP-1, will be crucial in painting a complete picture of its pharmacological profile.

References

- 1. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-epi-Helenalin suppresses tumorigenesis and metastasis by modulating the STAT3/FAK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of helenanolide-type sesquiterpene lactones on gene transcription profiles in Jurkat T cells and human peripheral blood cells: anti-inflammatory and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Helenalin Acetate: A Potent Modulator of Cellular Signaling for Cancer Research

Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract